Compound Description: These compounds, particularly compound 6i, were identified as potent alkaline phosphatase inhibitors. They were synthesized as part of a study investigating novel inhibitors for this enzyme. []
Relevance: This series of compounds share the core structure of a 1,3,4-oxadiazole ring with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of different alkylthio substituents at the 5-position of the oxadiazole ring in this series allows for exploration of structure-activity relationships. []
Compound Description: This compound has been found to exist in a new, thermodynamically stable crystalline form, which presents advantages for the stability of suspension formulations. []
Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of different substituents on the benzamide ring and the oxadiazole ring in this compound provides insights into potential structural modifications. []
Compound Description: This compound represents a zinc(II) complex incorporating N-(5-p-tolyl-1,3,4-oxadiazol-2-yl) benzamide ligands. Its crystal structure has been reported, offering insights into its coordination chemistry. []
Relevance: This complex highlights the potential for metal coordination with ligands containing both the 1,3,4-oxadiazole and benzamide moieties present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. []
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. Its discovery and characterization have been significant in the development of new treatments for inflammatory diseases such as rheumatoid arthritis. []
Relevance: Though containing a dihydro-oxadiazole ring instead of the 1,3,4-oxadiazole present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, the structural similarity and the presence of a benzamide moiety provide valuable insights into potential bioactivity and structural variations. []
Compound Description: VNI is a potent inhibitor of sterol 14α-demethylase (CYP51) and has been effective in treating Chagas disease. [, , , ]
Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core structures with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The variations in substituents, particularly the 5-phenyl group on the oxadiazole ring and the presence of a dichlorophenyl-imidazolyl ethyl group on the benzamide nitrogen, offer insights into potential structure-activity relationships. []
Compound Description: This compound's crystal structure has been elucidated, providing detailed information on its molecular geometry and intermolecular interactions. []
Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a thioxo group at the 5-position of the oxadiazole ring in this compound presents an alternative substituent compared to the bromothiophene in the main compound. []
N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System
Compound Description: This series of compounds showed significant antibacterial activities. The study aimed to prepare biologically important heterocycles with enhanced bacterial resistance. []
Relevance: This compound shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a thiazole ring system into the structure provides insights into potential modifications for enhancing antibacterial activity. []
Compound Description: These compounds were synthesized and evaluated as potential antibacterial agents. The study investigated the impact of structural variations on antibacterial activity. []
Relevance: These compounds share the 1,3,4-oxadiazole and morpholinosulfonyl benzene moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. This series explores the effect of various aryl/aralkyl substituents at the 5-position of the oxadiazole ring, providing insights into structure-activity relationships. []
Compound Description: This compound's crystal structure has been determined, revealing its molecular geometry and the spatial arrangement of its substituents. []
Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a morpholine substituent, albeit on a pyridazinone ring, offers insight into potential structural variations and their influence on molecular properties. []
Compound Description: Compounds 4i and 4p have shown good nematocidal activity against Bursaphelenchus xylophilus, making them promising lead compounds for developing new nematicides. []
Relevance: While these compounds incorporate a 1,2,4-oxadiazole instead of the 1,3,4-oxadiazole found in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, their structural similarity, particularly the presence of a benzamide moiety and a substituted thiophene ring (in compound 4i), warrants consideration in the context of related compounds. []
Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry, conformation, and intermolecular interactions. []
Relevance: Sharing the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, this compound showcases a different substitution pattern on the oxadiazole ring, particularly the sulfonylmethyl group at the 5-position. []
Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory and anticancer activities. The researchers aimed to develop new therapeutic agents with improved efficacy. [, ]
Relevance: These compounds share the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a dihydropyridine ring and variations in the substituents on the oxadiazole ring provide insights into potential modifications for enhancing biological activity. []
Compound Description: This complex molecule, containing both 1,3,4-oxadiazole and benzamide groups, was synthesized and characterized using techniques like 1H-NMR, Mass, IR and Elemental analysis. []
Relevance: The presence of both 1,3,4-oxadiazole and benzamide functionalities in this compound, similar to N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, makes it a relevant structure for comparison, despite the significant variations in the overall structure. []
N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (7a-q)
Compound Description: Synthesized as potential drug candidates for Alzheimer’s disease, these derivatives were evaluated for their acetylcholinesterase (AChE) enzyme inhibition activity and haemolytic activity. []
Relevance: These compounds, despite lacking a benzamide group, share the 1,3,4-oxadiazole core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a substituted piperidine ring linked to the oxadiazole through a sulfur atom in this series offers alternative structural modifications for investigation. []
Compound Description: These compounds were synthesized and screened for antibacterial activity against various Gram-positive and Gram-negative bacterial strains. []
Relevance: While lacking a benzamide group, these compounds share the 1,3,4-oxadiazole core with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a substituted piperidine ring and an acetamide moiety linked through a sulfur atom at the 2-position of the oxadiazole ring provides insights into potential structural variations and their impact on antibacterial activity. []
Compound Description: These iridium(III) complexes, containing both 1,3,4-oxadiazole and benzamide units, were studied for their potential application in organic light-emitting diodes (OLEDs). []
Relevance: These complexes highlight the potential for incorporating the 1,3,4-oxadiazole and benzamide moieties present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide into metal complexes for optoelectronic applications. []
N-[4-(4-morpholinyl)phenyl]-2-[(5-aryl/aralkyl-1,3,4- Oxadiazol-2-yl)thio]acetamides and N-[2-(4-morpholinyl)phenyl]-2-[(5- aryl/aralkyl-1,3,4-oxadiazol-2-yl)thio]acetamides
Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []
Relevance: These compounds share the 1,3,4-oxadiazole and morpholine moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. While they lack the benzamide group, the presence of a thioacetamide linker and various aryl/aralkyl substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []
Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []
Relevance: These compounds share the 1,3,4-oxadiazole and morpholinosulfonyl benzene moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a benzyl sulfide linker and various substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []
Compound Description: These compounds were synthesized and characterized as part of a study exploring the synthesis and biological activity of 1,3,4-oxadiazole and morpholine bearing heterocycles. []
Relevance: These compounds share the 1,3,4-oxadiazole and morpholine moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of an ethyl sulfide linker and various aryl/aralkyl substituents on the oxadiazole ring provides insights into potential structural variations and their influence on biological activity. []
1,4-Bis(substituted 1,3,4-oxadiazoles and 1,2,4-triazoles) benzene
Compound Description: These compounds were synthesized from terephthalic acid and evaluated for their various biological activities. The study highlights the importance of these heterocyclic systems in medicinal chemistry. []
Relevance: While lacking the benzamide and morpholine moieties, this series of compounds highlights the versatility of the 1,3,4-oxadiazole ring system, also present in N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and its potential for developing biologically active compounds. []
Compound Description: These compounds were synthesized and evaluated for their anticancer activity against MCF-7 breast cancer cell lines. []
Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The incorporation of a tetrahydropyridine ring and variations in the substituents on both the oxadiazole and the tetrahydropyridine rings provide insights into potential structural modifications for modulating anticancer activity. []
N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine
Compound Description: These compounds were synthesized from N-(2,2-dichloro-1-(2-(4-methylbenzoyl)-hydrazine-1-carbothioamido)ethyl)benzamide, highlighting the versatility of this starting material for heterocycle synthesis. []
Relevance: The first compound, N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide, shares the 1,3,4-oxadiazole and benzamide moieties with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. This compound demonstrates an alternative linkage between the oxadiazole ring and the benzamide nitrogen through an amino group. []
Compound Description: VFV is a potent and selective inhibitor of trypanosomal CYP51 with a broader antiprotozoan spectrum of action compared to VNI. It shows strong antiparasitic activity, cures experimental Chagas disease, and suppresses visceral leishmaniasis. []
Relevance: This compound shares the 1,3,4-oxadiazole and benzamide core structures with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The presence of a difluorobiphenyl-imidazolyl ethyl group on the benzamide nitrogen and a phenyl group at the 5-position of the oxadiazole ring distinguishes VFV and provides insights into structure-activity relationships. []
Compound Description: These compounds, derived from dihalogeno-4-hydroxy-benzoic acids esters, showed growth stimulant properties during preliminary screening. []
Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. The variations in substituents, particularly the dihalogeno-methoxyphenyl group at the 5-position and the presence or absence of alkylsulfanyl groups at the 2-position, provide insights into potential structure-activity relationships. []
Compound Description: These derivatives were synthesized from 1-aminopiperidine and screened for their enzyme inhibitory potential against acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and lipoxygenase (LOX) enzymes. []
Relevance: While not containing the 1,3,4-oxadiazole ring, these compounds, particularly the Naryl-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, bear structural resemblance to parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, especially the sulfonamide and substituted benzene rings. This similarity offers insights into potential building blocks for modifications. []
Compound Description: These derivatives were synthesized by reacting 2-bromoacetamide electrophiles with 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl] piperidine, and were evaluated for their biological activities. []
Relevance: Although lacking the 1,3,4-oxadiazole ring, these compounds share structural similarities with parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, specifically the sulfonamide and substituted benzene rings. These similarities provide insights into potential bioisosteric replacements and modifications for exploring structure-activity relationships. []
N-ethyl substituted sulfonamides (11a–k)
Compound Description: These sulfonamides, derived from 4-(Piperidine-1-yl)aniline, were synthesized and investigated for their biological activities. []
Relevance: Although lacking the 1,3,4-oxadiazole ring, these compounds share a structural similarity with parts of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, particularly the sulfonamide and substituted benzene rings. This similarity provides insights into potential bioisosteric replacements and modifications for exploring structure-activity relationships. []
Compound Description: Synthesized from ethyl isonipecotate, these derivatives were designed as potential cholinesterase inhibitors. []
Relevance: Despite the absence of the 1,3,4-oxadiazole ring, these compounds share structural elements with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, notably the presence of a sulfonamide group and a substituted piperidine ring. This structural similarity, though not directly related to the core structure, provides insights into potential bioisosteric replacements. []
S-substituted 1,3,4-Oxadiazol derivatives (16a-v)
Compound Description: Synthesized from 5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-Oxadiazol-2-thiol, these derivatives were evaluated for their biological activities. []
Relevance: These compounds share the 1,3,4-oxadiazole ring with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Although they lack the benzamide moiety, the presence of a substituted piperidine ring linked to the oxadiazole through a sulfur atom in this series offers alternative structural modifications for investigation. []
Compound Description: These compounds were synthesized from various carboxylic acids and evaluated for their biological activities. []
Relevance: These compounds share the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. While they lack the benzamide group, the presence of a piperidine-sulfonyl benzyl sulfide moiety linked to the 2-position of the oxadiazole provides valuable insights into potential structural modifications for modulating biological activity. []
Compound Description: These series of compounds incorporating a 2-mercaptobenzothiazole scaffold with various heterocyclic rings were synthesized and assessed for their antimicrobial, analgesic, and anti-inflammatory properties. []
Relevance: While these compounds do not possess the exact core structure of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, the ODZ1-15 series incorporates a 1,3,4-oxadiazole ring. Exploring the structure-activity relationships within this series, particularly the influence of different substituents on the aryloxymethyl group attached to the oxadiazole, can provide valuable insights for modifying the target compound. []
Compound Description: SB-674042 is a selective OX1 antagonist. []
Relevance: This compound shares the 1,3,4-oxadiazole moiety with N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide. Despite lacking the benzamide group, the presence of a phenyl group at the 5-position of the oxadiazole ring and its connection to a pyrrolidine ring provides insights into potential structural variations. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.